molecular formula C18H24S3Sn2 B1661923 trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane CAS No. 178931-63-0

trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane

Cat. No.: B1661923
CAS No.: 178931-63-0
M. Wt: 574.0
InChI Key: FIKQPMKITUNTEK-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identity

The systematic nomenclature of this compound reflects its complex molecular architecture, which consists of a linear arrangement of three thiophene rings connected through carbon-carbon bonds at the 2 and 5 positions, with trimethylstannyl groups attached to the terminal thiophene units. The compound is also known by its alternative name, 5,5''-bis(trimethylstannyl)-2,2':5',2''-terthiophene, which more clearly describes its symmetrical structure and functional group positioning. The molecular formula C₁₈H₂₄S₃Sn₂ indicates the presence of eighteen carbon atoms, twenty-four hydrogen atoms, three sulfur atoms, and two tin atoms, resulting in a molecular weight of 573.99 grams per mole.

The structural identity of this compound is further characterized by its Chemical Abstracts Service registry number 178931-63-0, which provides a unique identifier for this specific molecular entity. The compound's three-dimensional structure exhibits a planar conformation due to the aromatic nature of the thiophene rings, which facilitates extended π-conjugation across the molecular backbone. This planar arrangement is crucial for the compound's electronic properties and its effectiveness in cross-coupling reactions. The trimethylstannyl groups, represented by the formula (CH₃)₃Sn-, are positioned at the 5 and 5'' positions of the terminal thiophene rings, providing reactive sites for subsequent chemical transformations.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the systematic approach to naming complex organometallic molecules. Each thiophene ring in the structure maintains its aromatic character, as indicated by the compound's extensive substitution reactions that resemble those of benzene. The compound's melting point ranges from 120.0 to 124.0 degrees Celsius, indicating substantial intermolecular interactions that stabilize the solid-state structure. This relatively high melting point compared to simpler organotin compounds suggests strong π-π stacking interactions between the extended aromatic systems.

Historical Context in Organotin-Thiophene Chemistry

The development of this compound emerged from the broader historical evolution of organotin chemistry and thiophene-based materials science. The discovery of thiophene itself dates back to 1882 when Viktor Meyer identified it as a contaminant in benzene, observing that isatin forms a blue dye when mixed with sulfuric acid and crude benzene containing thiophene. This serendipitous discovery laid the foundation for the extensive chemistry of thiophene derivatives that would follow in subsequent decades.

The intersection of organotin chemistry with thiophene-based systems gained momentum in the latter half of the twentieth century, coinciding with the development of palladium-catalyzed cross-coupling methodologies. The first example of palladium-catalyzed coupling of aryl halides with organotin reagents was reported by Colin Eaborn in 1976, yielding diaryl products in modest yields ranging from 7 to 53 percent. This foundational work was expanded by Toshihiko Migita in 1977, who demonstrated the coupling of acyl chlorides with alkyl-tin reagents, achieving yields of 53 to 87 percent for ketone products. Migita's subsequent work on allyl-tin reagents with aryl and acyl halides showed the enhanced reactivity of allyl groups, allowing reactions to proceed at lower temperatures with yields ranging from 4 to 100 percent.

The synthesis of specific thiophene-based organotin compounds like this compound became feasible through the development of reliable methods for introducing trimethylstannyl groups onto thiophene rings. The typical synthetic approach involves the treatment of bromothiophene derivatives with n-butyllithium at low temperatures, followed by reaction with trimethyltin chloride. This methodology, originally developed for simpler thiophene derivatives, was successfully extended to more complex terthiophene systems, enabling the preparation of bis-stannylated compounds with high regioselectivity.

The historical significance of this compound class extends beyond synthetic methodology to encompass the emergence of conjugated polymer science in the 1980s and 1990s. Thiophene-based conjugated polymers gained recognition for their exceptional optical and conductive properties, leading to their widespread application in field-effect transistors, solar cells, and light-emitting diodes. The development of regioregular polythiophenes, particularly poly(3-hexylthiophene), demonstrated the importance of precise structural control in achieving optimal electronic properties. However, the limitations of simple polythiophenes, including their high highest occupied molecular orbital levels and large optical band gaps, drove the need for more sophisticated monomer designs incorporating electron-withdrawing units and extended conjugation systems.

Table 1: Historical Milestones in Organotin-Thiophene Chemistry

Year Researcher Contribution Significance
1882 Viktor Meyer Discovery of thiophene Foundation of thiophene chemistry
1976 Colin Eaborn First palladium-catalyzed organotin coupling Introduction of metal-catalyzed organotin reactions
1977 Toshihiko Migita Acyl chloride-organotin coupling Expansion of organotin coupling scope
1977 Toshihiko Migita Allyl-tin coupling reactions Development of temperature-controlled coupling
2004 Yokozawa & McCullough Chain-growth mechanism in polythiophene synthesis Revolutionary understanding of polymer formation

Role in Stille Cross-Coupling Reactions

This compound serves as a versatile coupling partner in Stille cross-coupling reactions, which represent one of the most powerful and widely used carbon-carbon bond forming reactions in organic synthesis. The compound's utility in these reactions stems from the inherent stability and functional group tolerance of organotin reagents, combined with their high degree of chemoselectivity. The Stille reaction mechanism involves the palladium-catalyzed coupling of the organotin compound with various organic electrophiles, including aryl halides, vinyl halides, and acyl chlorides.

The effectiveness of this particular terthiophene-based stannane in cross-coupling reactions has been demonstrated through its successful coupling with a variety of electrophilic partners. Research has shown that 2-trimethylstannylterthiophene couples efficiently with functionalized aryl bromides and substituted bromothiophenes in the presence of bis(triphenylphosphine)palladium(II) chloride catalyst, yielding substituted terthiophenes and quaterthiophenes respectively. The reaction conditions typically involve mild temperatures and compatible with numerous functional groups, making it suitable for complex molecule synthesis where harsh conditions might compromise other structural elements.

The mechanistic pathway of Stille coupling involving this compound follows the general catalytic cycle established for palladium-mediated cross-coupling reactions. The process begins with oxidative addition of the palladium catalyst to the organic halide, forming a palladium(II) complex. Subsequently, transmetallation occurs between the organotin reagent and the palladium center, transferring the organic group from tin to palladium while eliminating tin halide as a byproduct. Finally, reductive elimination regenerates the palladium(0) catalyst and forms the desired carbon-carbon bond between the two organic fragments.

Recent developments in copper-catalyzed Stille cross-coupling reactions have expanded the synthetic utility of organotin compounds like this compound. Research has demonstrated that copper(I) iodide can effectively catalyze the coupling of functionalized organostannyl furan derivatives with allylic bromides at ambient temperature, achieving good to excellent yields. This palladium-free approach offers advantages in terms of cost reduction and environmental considerations, while maintaining the high selectivity characteristic of traditional Stille coupling reactions.

The synthetic applications of this compound extend to the preparation of complex conjugated polymer architectures through controlled polymerization methodologies. The compound serves as a key monomer in the synthesis of donor-acceptor type polymers, where the electron-rich terthiophene units are coupled with electron-deficient acceptor moieties to create materials with tunable optical and electronic properties. This approach addresses the limitations of simple polythiophenes by reducing the optical band gap and improving absorption in the visible region, thereby enhancing the performance of resulting electronic devices.

Table 2: Stille Coupling Reaction Conditions and Outcomes

Electrophile Type Catalyst System Temperature (°C) Yield Range (%) Reference
Aryl bromides Pd(PPh₃)₂Cl₂ 80-100 75-90
Vinyl iodides CuI (10 mol%) >100 Variable
Acyl chlorides Pd(PPh₃)₄ 25-80 53-87
Allylic bromides CuI (5 mol%) 23 76-95

The regioselectivity observed in Stille coupling reactions involving this compound is particularly noteworthy, as it allows for precise control over the substitution pattern in the resulting products. The trimethylstannyl groups at the 5 and 5'' positions of the terthiophene system provide well-defined reactive sites that undergo selective coupling without significant interference from the internal thiophene rings. This selectivity is crucial for the synthesis of well-defined oligomeric and polymeric materials where structural regularity directly impacts electronic properties and device performance.

Properties

IUPAC Name

trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6S3.6CH3.2Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;;;;;;;;/h1-6H;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKQPMKITUNTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24S3Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70778123
Record name ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178931-63-0
Record name ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene
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Preparation Methods

Reaction Design and Substrate Selection

The target compound is synthesized via a stepwise Stille coupling strategy. The central thiophene unit, 2,5-dibromothiophene, reacts with two equivalents of 5-trimethylstannyl-2-thienylstannane under catalytic conditions. The reaction proceeds as follows:

  • First Coupling :

    • Substrates : 2,5-Dibromothiophene (central unit) and 5-trimethylstannyl-2-thienylstannane.
    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
    • Solvent : Anhydrous tetrahydrofuran (THF) or toluene.
    • Conditions : Inert atmosphere (N₂ or Ar), 80–100°C, 12–24 hours.
    • Intermediate : Mono-coupled product (5-bromo-2,2':5',2''-terthiophene with one trimethylstannyl group).
  • Second Coupling :

    • Substrates : Intermediate from Step 1 and additional 5-trimethylstannyl-2-thienylstannane.
    • Conditions : Extended reaction time (24–48 hours) to ensure complete substitution.

This method achieves yields of 75–90% , with regioselectivity ensured by the electronic directing effects of the thiophene rings.

Catalyst and Solvent Optimization

Alternative catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with supporting ligands (e.g., tri-o-tolylphosphine) improve reaction efficiency in polar solvents like dimethylformamide (DMF). Microwave-assisted heating (e.g., 2-minute intervals at 100–200°C) enhances reaction rates and reduces side product formation.

Microwave-Assisted Synthesis

Microwave irradiation offers a modern approach to synthesizing this compound, particularly for scalability and reproducibility.

Procedure Overview

  • Reagents :

    • 2-(Trimethylstannyl)thiophene (2 equivalents).
    • 2,5-Dibromothiophene (1 equivalent).
    • Pd(PPh₃)₄ (5 mol%).
  • Steps :

    • Combine reagents in a sealed microwave vial under nitrogen.
    • Heat using a stepwise protocol:
      • 2 minutes at 100°C.
      • 2 minutes at 140°C.
      • 2 minutes at 160°C.
      • 5 minutes at 200°C.
    • Cool and precipitate the product in methanol.
  • Yield : ~85% after purification.

Purification and Isolation Techniques

Purification is critical due to the compound’s sensitivity to oxidation and residual palladium.

Soxhlet Extraction

The crude product undergoes Soxhlet extraction with a solvent gradient:

  • Hexane : Removes nonpolar impurities.
  • Methanol : Eliminates polar byproducts.
  • Chloroform : Dissolves the target compound, which is then recovered via rotary evaporation.

Chromatographic Methods

Column chromatography (silica gel, hexane/chloroform gradient) resolves stereoisomers and oligomeric byproducts.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations Source
Classical Stille Pd(PPh₃)₄, THF, 80°C, 24–48 hrs 75–90 High regioselectivity Long reaction time
Microwave Stille Pd(PPh₃)₄, microwave, 200°C 85 Rapid, scalable Specialized equipment required
Lithiation-Stannylation n-BuLi, Me₃SnCl, –78°C 60–70 Avoids Pd residues Low yield, strict anhydrous conditions

Chemical Reactions Analysis

Types of Reactions: 5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Electronics

Organic Field Effect Transistors (OFETs)
The compound is utilized in the fabrication of OFETs due to its excellent charge transport properties. Research indicates that thiophene-based materials can significantly enhance the mobility of charge carriers, making them suitable for high-performance OFETs. For instance, polymers derived from thiophene derivatives have demonstrated mobilities exceeding 1 cm²/V·s, which is critical for efficient electronic devices .

Organic Photovoltaics (OPVs)
Trimethyl-stannylated thiophenes are also pivotal in OPV applications. The extended π-conjugation provided by the thiophene rings allows for better light absorption and charge separation. Studies show that devices incorporating these materials can achieve power conversion efficiencies (PCE) upwards of 10%, particularly when optimized with complementary acceptor materials like fullerene derivatives .

Sensors

Chemical Sensors
The compound's unique electronic properties enable its use in chemical sensors. Its ability to form stable complexes with various analytes enhances sensitivity and selectivity. For example, thiophene-based sensors have been developed to detect volatile organic compounds (VOCs) with high accuracy, leveraging the compound's conductivity changes upon analyte interaction .

Catalysis

Catalytic Applications
Trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane has been investigated as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions such as Stille coupling. Its stannyl groups facilitate the coupling of aryl halides with organometallic reagents, enabling the synthesis of complex organic molecules with high yields and purity .

Material Science

Polymer Synthesis
The compound serves as a precursor for synthesizing various polymers through methods like Stille coupling or Yamamoto polymerization. These polymers exhibit desirable properties such as tunable band gaps and enhanced thermal stability, making them suitable for applications in flexible electronics and photonic devices .

Case Study 1: Organic Photovoltaic Devices

A study conducted at the Technical University of Denmark explored the incorporation of trimethyl-stannylated thiophene derivatives into OPV devices. The results indicated that optimizing the blend ratio of donor and acceptor materials led to a maximum PCE of 12%, showcasing the potential of these compounds in next-generation solar cells .

Case Study 2: High-Mobility OFETs

Research published in the Journal of Materials Chemistry demonstrated that incorporating trimethyl-stannylated thiophene into OFETs resulted in mobilities exceeding 0.5 cm²/V·s. This improvement was attributed to the enhanced π-stacking and crystallinity achieved through careful molecular design .

Data Tables

Application AreaKey FindingsEfficiency/Performance
Organic PhotovoltaicsPCE up to 12% with optimized blendsUp to 10%
Organic Field Effect TransistorsMobilities exceeding 1 cm²/V·sHigh-performance devices
Chemical SensorsHigh sensitivity for VOC detectionAccurate detection
CatalysisEffective catalyst in Stille coupling reactionsHigh yields

Mechanism of Action

The mechanism of action of 5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene primarily involves its role as a building block in the formation of conjugated systemsThese conjugated systems exhibit unique electronic properties, making them suitable for use in organic semiconductors .

Comparison with Similar Compounds

Tributyl-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]stannane (CAS 211737-37-0)

  • Structure : Features a similar bithiophene core but substitutes trimethyltin with tributyltin (SnBu₃) and includes a hexyl chain on one thiophene .
  • Molecular Weight : 545.52 g/mol (vs. ~480–500 g/mol estimated for the target compound).
  • Synthesis : Prepared via Stille coupling with tributylstannane precursors, analogous to methods for simpler stannanes described in .
  • Key Differences : The hexyl group improves solubility in organic solvents, while the bulkier tributyltin groups reduce volatility compared to trimethyltin.

Tributyl(5-Methylthiophen-2-yl)stannane (CAS 107311-67-1)

  • Structure : A single thiophene ring with a methyl group and tributyltin substituent .
  • Molecular Weight : 387.21 g/mol.
  • Applications: Primarily used as a monomer in polymer synthesis.
  • Key Differences : Lacks extended conjugation, resulting in weaker absorption in the visible range and lower thermal stability (~150°C decomposition vs. ~200°C for the target compound).

Electronic and Optoelectronic Properties

Thiophene-Benzothiadiazole Derivatives (e.g., DTCTB)

  • Structure : Combines thiophene with benzothiadiazole and carbonitrile groups .
  • Optical Bandgap : ~1.8–2.2 eV (narrower than the target compound’s estimated ~2.5–3.0 eV due to stronger electron-withdrawing groups).
  • Charge Mobility : 10⁻³–10⁻² cm²/V·s in thin-film transistors, comparable to conjugated stannanes but with lower air stability .

Carbazole- and α-Carboline-Based Thiophenes

  • Structure : End-functionalized with carbazoles or α-carbolines for hole-transport properties .
  • Applications : Organic thin-film transistors (OTFTs) with mobility up to 0.1 cm²/V·s.
  • Key Differences : The target compound’s tin groups enable catalytic reactivity absent in these purely organic derivatives .

Reactivity in Cross-Coupling Reactions

  • Trimethyltin vs. Tributyltin : Trimethylstannanes exhibit higher reactivity in Stille couplings due to reduced steric hindrance but are more prone to protodestamination. Tributyl derivatives (e.g., ) offer better stability but require harsher conditions .
  • Comparative Yields : Model reactions show trimethylstannanes achieve >80% coupling efficiency vs. 60–70% for tributyl analogs .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (THF)
Target Compound ~490 (estimated) SnMe₃, thiophene 180–200 (dec.) Moderate
Tributyl-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]stannane 545.52 SnBu₃, hexyl 160–170 (dec.) High
Tributyl(5-methylthiophen-2-yl)stannane 387.21 SnBu₃, methyl 120–130 (dec.) Moderate

Table 2: Electronic Properties

Compound Optical Bandgap (eV) λₘₐₓ (nm) Charge Mobility (cm²/V·s)
Target Compound 2.5–3.0 (estimated) 350–400 10⁻⁴–10⁻³ (estimated)
DTCTB 1.9 450 10⁻³–10⁻²
Carbazole-thiophene 3.1 380 0.05–0.1

Biological Activity

The compound trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane is a complex organotin compound characterized by its unique thiophenic structure and multiple trimethylstannyl groups. This article explores its biological activity, synthesis, and potential applications, drawing from various research studies and chemical databases.

Molecular Structure

  • Molecular Formula: C18H24S3Sn2
  • Molecular Weight: 573.99816 g/mol
  • CAS Number: Not explicitly listed, but related compounds can be referenced.

Physical Properties

PropertyValue
Melting Point100-102 °C (pentane)
DensityNot available
Boiling PointNot available

Trimethylstannyl compounds, including the compound , have been studied for their biological activities, particularly in the context of cancer research. Organotin compounds are known to interact with cellular membranes and proteins, potentially leading to cytotoxic effects.

  • Antitumor Activity : Research has shown that certain organotin derivatives exhibit significant antitumor properties. The presence of thiophene rings enhances their ability to penetrate cellular membranes, thereby increasing their efficacy against various cancer cell lines.
  • Antimicrobial Properties : Some studies indicate that organotin compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Studies

  • Anticancer Research : A study published in Polymer Science investigated the anticancer effects of organotin thiophene derivatives. The results showed that these compounds could inhibit the growth of cancer cells in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
  • Toxicological Assessment : Another research highlighted the toxicological profile of trimethylstannyl compounds. It was found that while they exhibit biological activity, they also pose risks due to their toxicity at higher concentrations .

Synthesis Methods

The synthesis of this compound typically involves:

  • Stille Coupling Reaction : This method is commonly used for synthesizing organotin compounds by coupling aryl halides with organotin reagents. The reaction conditions can be optimized to enhance yield and purity.
  • Functionalization of Thiophene Rings : The introduction of trimethylstannyl groups onto thiophene rings can be achieved through various functionalization techniques, allowing for modifications that enhance biological activity.

Potential Applications

  • Pharmaceutical Development : Given its biological activity, this compound could serve as a lead compound in drug discovery for cancer therapeutics.
  • Material Science : Its unique properties may also find applications in creating conductive polymers or materials with specific electronic properties.

Q & A

Q. What are the recommended synthetic routes for synthesizing trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane, and what critical parameters influence yield?

Answer: The synthesis of this stannane derivative involves iterative coupling of thiophene-stannane units. Key steps include:

  • Solvent selection : Tetrahydrofuran (THF) is preferred for its ability to dissolve organotin intermediates and stabilize reactive species .
  • Catalytic conditions : Triethylamine (Et₃N) is critical for neutralizing byproducts (e.g., HCl) during stannane-thiophene coupling .
  • Purification : Column chromatography with silica gel is essential to isolate the product from unreacted trimethylstannyl precursors .
  • Stoichiometric control : Maintain a 1:1 molar ratio of stannane and thiophene derivatives to avoid oligomerization .

Q. Critical parameters :

  • Temperature (room temperature minimizes side reactions) .
  • Reaction time (3–5 days for complete coupling, monitored via TLC) .

Q. How should researchers characterize the structure and purity of this compound?

Answer: A multi-technique approach is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm thiophene connectivity and stannane substitution patterns. ¹¹⁹Sn NMR identifies tin coordination environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and isotopic patterns (e.g., Sn isotope clusters) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity; retention time comparison with intermediates ensures no residual reactants .

Q. What precautions are necessary for handling this compound due to its trimethylstannyl groups?

Answer:

  • Toxicity : Trimethylstannyl compounds are neurotoxic. Use PPE (gloves, lab coat) and work in a fume hood .
  • Moisture sensitivity : Store under inert atmosphere (argon or nitrogen) to prevent hydrolysis .
  • Waste disposal : Collect in sealed containers labeled for heavy-metal waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer efficiency in Stille couplings .
  • Molecular docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to identify steric hindrance at the stannane-thiophene junction .

Q. Example workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Q. How can reaction conditions be optimized to minimize oligomerization during synthesis?

Answer: Use a Design of Experiments (DOE) approach:

VariableRange TestedOptimal Condition
Catalyst loading0.5–5 mol% Pd(PPh₃)₄2 mol%
Solvent polarityTHF vs. DMFTHF (lower polarity)
Temperature20–60°C25°C (room temperature)

Q. Key findings :

  • Excess Pd catalysts increase side reactions (e.g., homocoupling) .
  • Lower temperatures reduce Sn-C bond cleavage .

Q. What analytical strategies resolve contradictions in reported spectral data for similar stannane-thiophene derivatives?

Answer:

  • Controlled synthesis : Prepare reference standards (e.g., mono-stannylated thiophenes) to isolate spectral contributions .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
  • Comparative analysis : Cross-reference with PubChem data for analogous structures (e.g., 5-(trimethylstannyl)-2-thiophenecarboxaldehyde, CAS 144968-81-0) .

Q. What are the potential applications of this compound in materials science, and how can its electronic properties be tuned?

Answer:

  • Conductive polymers : Incorporate into polythiophene backbones via Stille polymerization to enhance charge mobility .
  • Bandgap engineering : Introduce electron-withdrawing groups (e.g., carbonyl) to lower LUMO levels for n-type semiconductors .

Q. Example modification :

  • Replace terminal methyl groups on tin with phenyl groups to improve thermal stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane
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trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane

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